(1-Ethyl-5-iodopyrazol-3-yl)methanol
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Description
“(1-Ethyl-5-iodopyrazol-3-yl)methanol” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The compound also has an ethyl group attached to one of the carbon atoms in the pyrazole ring and a hydroxyl group (OH), which classifies it as an alcohol . The presence of an iodine atom indicates that it’s a halogenated compound.
Molecular Structure Analysis
The molecular structure of this compound would be based on the arrangement of its atoms and the bonds between them. The pyrazole ring provides a planar, aromatic core, and the ethyl, iodine, and hydroxyl groups would extend from this core .
Chemical Reactions Analysis
The reactivity of “this compound” would be influenced by its functional groups. The hydroxyl group could participate in reactions typical of alcohols, such as dehydration or oxidation . The iodine atom might make the compound susceptible to nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be determined by its molecular structure. For instance, the presence of the polar hydroxyl group could make the compound capable of forming hydrogen bonds, influencing its solubility and boiling point .
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(1-ethyl-5-iodopyrazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IN2O/c1-2-9-6(7)3-5(4-10)8-9/h3,10H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXGFOUWAPSSJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)CO)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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